molecular formula C15H22BNO4 B582585 N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1256360-26-5

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B582585
CAS No.: 1256360-26-5
M. Wt: 291.154
InChI Key: DEPLTYWHYGOPPN-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a boronic ester-containing acetamide derivative characterized by a methoxy group at the ortho position and a pinacol boronate group at the para position on the phenyl ring. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-10(18)17-12-9-11(7-8-13(12)19-6)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPLTYWHYGOPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682344
Record name N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-26-5
Record name N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Borylation of Halogenated Precursors

The most common approach involves introducing the dioxaborolane moiety via palladium-catalyzed borylation of a halogenated intermediate. A representative protocol begins with 5-bromo-2-methoxyacetanilide, which undergoes Miyaura borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. For instance, Pd(dppf)Cl2·CH2Cl2 (5 mol%) and potassium acetate (3 eq) in refluxing dioxane (80°C, 12–24 hours) yield the boronate ester.

Key Reaction Parameters

  • Catalyst : Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4 (2–5 mol%).

  • Base : KOAc, Cs2CO3, or K3PO4 to facilitate transmetalation.

  • Solvent : Dioxane, THF, or toluene.

This method achieves yields of 60–85% after purification via silica gel chromatography (ethyl acetate/hexane).

Acetamide Group Introduction

The acetamide functionality is typically introduced before or after borylation. A two-step sequence involves:

  • Nitration and Reduction : Nitration of 3-methoxyphenylacetamide followed by reduction to the aniline intermediate.

  • Acetylation : Treatment with acetic anhydride in pyridine or DMF to regenerate the acetamide group.

Alternatively, direct acetylation of 5-amino-2-methoxyphenylboronic acid pinacol ester using acetyl chloride in dichloromethane (0°C, 2 hours) provides the target compound in 70–75% yield.

Optimization of Reaction Conditions

Catalyst Selection

Palladium catalysts significantly impact reaction efficiency. Comparative studies show:

CatalystYield (%)Reaction Time (h)Reference
Pd(dppf)Cl2·CH2Cl27818
Pd(PPh3)46524
Pd(OAc)2/XPhos8212

The bulky XPhos ligand enhances stability against deactivation, enabling shorter reaction times.

Solvent and Base Effects

Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while weakly coordinating bases (KOAc) minimize side reactions. For example, replacing Cs2CO3 with KOAc in toluene increases yield from 60% to 78%.

Temperature and Atmosphere Control

Reactions conducted under inert atmosphere (Argon) at 80–100°C prevent oxidation of the boronate ester. Lower temperatures (50°C) result in incomplete conversion, while exceeding 110°C promotes decomposition.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (SiO2, ethyl acetate/hexane 1:4 → 1:2). The target compound elutes at Rf = 0.3–0.4, yielding >95% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.2 Hz, 1H), 6.90 (d, J = 8.2 Hz, 1H), 3.85 (s, 3H), 2.15 (s, 3H), 1.35 (s, 12H).

  • HRMS : m/z calculated for C15H22BNO4 [M+H]+: 291.15; found: 291.14.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and minimize batch variability. Automated systems control reagent addition and pH, achieving 90–92% yield with <2% impurity. Solvent recovery (e.g., dioxane distillation) reduces environmental impact.

Challenges and Troubleshooting

Moisture Sensitivity

The dioxaborolane group hydrolyzes in aqueous media. Storage under nitrogen with molecular sieves ensures stability.

Byproduct Formation

Common byproducts include:

  • Deborinated species : Mitigated by rigorous exclusion of oxygen.

  • Diacetylated amines : Controlled via stoichiometric acetic anhydride.

Recent Advances in Synthesis

Nickel-Catalyzed Borylation

Nickel complexes (e.g., NiCl2·dme) enable borylation at room temperature, reducing energy costs.

Mechanochemical Synthesis

Ball-milling techniques eliminate solvents, achieving 80% yield in 2 hours .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with molecular targets through its borate and amide groups. The borate group can form reversible covalent bonds with diols and other nucleophiles, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions enable the compound to modulate enzyme activity and cellular pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique substitution pattern (2-methoxy, 5-boronate) distinguishes it from related acetamide-boronate hybrids. Key analogs include:

N-Benzyl-2-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-(2-oxoazetidin-1-yl)acetamide
  • Structure : Incorporates a benzyl group and a 2-oxoazetidine ring, with the methoxy and boronate groups retained at the 2- and 5-positions of the phenyl ring.
  • Synthesis : Achieved via Ugi multicomponent reaction, yielding 81% with a melting point of 88–90°C .
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
  • Structure : Boronate group at the para position without a methoxy substituent.
  • Synthesis : Synthesized via Ir-catalyzed C–H borylation in THF, achieving 93% yield. The absence of steric hindrance from the methoxy group likely contributes to higher efficiency compared to ortho-substituted analogs .
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
  • Structure : Boronate at the meta position.
  • Synthesis : Produced in 42% yield via acetylation of 3-borylated aniline, highlighting the challenges of isolating meta-substituted products .

Key Observations :

  • Para-substituted analogs generally exhibit higher yields due to favorable electronic and steric environments for catalytic borylation .
  • Ortho-substituted derivatives (e.g., 2-methoxy) may face reduced yields due to steric hindrance during boronate installation.

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Solubility Indicators
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Not reported 331.16 Likely moderate in organic solvents
N-Benzyl-2-(2-methoxy-5-boronate-phenyl)-2-(2-oxoazetidin-1-yl)acetamide 88–90 437.34 Enhanced by polar groups (azetidine)
N-(4-Chloro-3-boronate-phenyl)acetamide Not reported 295.57 Reduced due to chloro substituent
N-[5-Boronate-pyridin-2-yl]acetamide Not reported 262.12 High in polar aprotic solvents (pyridine)

Key Observations :

  • The methoxy group in the target compound improves solubility in ethers and chlorinated solvents compared to non-polar analogs.
  • Heterocyclic modifications (e.g., pyridine in ) significantly alter solubility profiles and crystallinity.

Biological Activity

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H22BNO4
  • Molecular Weight : 291.15 g/mol
  • CAS Number : 1256360-26-5
  • LogP : 2.0258 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 56.79 Ų

These properties suggest that the compound may have suitable characteristics for biological activity, particularly in terms of membrane permeability and interaction with biological targets.

The compound's structure incorporates a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is known to enhance the stability and reactivity of organic compounds. Boron compounds often exhibit unique interactions with biomolecules, particularly in enzyme inhibition and as potential therapeutic agents in cancer treatment.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of similar boron-containing compounds. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds with similar structures have shown IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells. This suggests that this compound may also exhibit potent anticancer effects through similar mechanisms .

2. Anti-inflammatory Properties

Studies indicate that related compounds can significantly reduce levels of inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities associated with boron-containing compounds:

StudyFindings
Study on GSK-3β Inhibition Compounds similar to N-(2-Methoxy...) showed IC50 values ranging from 10 to 1314 nM for GSK-3β inhibition .
Anticancer Efficacy A related compound exhibited a significant reduction in tumor size and metastasis in vivo models .
Safety Profile Toxicity studies indicated a favorable safety profile with no significant adverse effects at therapeutic doses .

Q & A

Q. Critical parameters :

  • Reaction temperature (80–110°C).
  • Ligand-to-metal ratio (e.g., 1:1 Pd(OAc)₂ to ligand).
  • Solvent choice (toluene or THF).

How is the compound characterized, and what analytical techniques are essential?

Basic
Characterization relies on multinuclear NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry (MS) . Key features include:

  • ¹H NMR : Peaks for methoxy (-OCH₃, δ ~3.8 ppm), acetamide (-NHCOCH₃, δ ~2.1 ppm), and aromatic protons (δ 6.9–7.5 ppm) .
  • ¹¹B NMR : Signal at ~30 ppm confirms boronate ester formation .
  • HRMS : Exact mass validation (e.g., [M+H]⁺ calculated for C₁₆H₂₃BNO₄: 312.1778) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

What are the key reactivity patterns of this boronate-containing acetamide?

Basic
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation or functionalization. The acetamide moiety can participate in hydrogen bonding, influencing crystallinity or biological interactions .

Advanced Application : In cyclopropanation reactions , the boronate group facilitates stereoselective cyclopropane formation when treated with alkenes and a Simmons-Smith reagent (e.g., ZnEt₂/CH₂I₂), yielding functionalized cyclopropyl derivatives .

How can regioselectivity challenges in borylation be addressed?

Advanced
Meta-selectivity is ligand-dependent. For example, using Pd(OAc)₂ with bulky anionic ligands (e.g., [DTBM-Segphos]–) directs borylation to the meta position by steric and electronic modulation . Contradictory results may arise from competing ortho/para pathways if ligand-metal coordination is suboptimal.

Q. Mitigation Strategy :

  • Screen ligands (e.g., BrettPhos, RuPhos).
  • Optimize solvent polarity (e.g., toluene vs. DMF).
  • Monitor reaction progress via TLC or in-situ IR .

How to resolve contradictions in NMR data during characterization?

Advanced
Unexpected shifts or splitting may arise from rotamers (acetamide -NHCOCH₃) or boron diastereotropy . For example:

  • Variable-temperature NMR can coalesce rotameric signals (e.g., -NH at δ 9.8 ppm broadening at 25°C) .
  • ¹H-¹¹B coupling (~3–5 Hz) may split aromatic protons; use decoupling experiments to confirm .

What methodologies assess its biological activity in drug discovery?

Q. Advanced

  • Enzyme inhibition assays : Test against targets like lipoxygenase (LOX) or kinases. For example, IC₅₀ values are determined via spectrophotometric monitoring of substrate conversion .
  • Cellular uptake studies : Use fluorescently tagged analogs to track intracellular localization .
  • In vivo models : Evaluate hypoglycemic or antifungal activity in rodent models, monitoring glucose levels or fungal load .

How is X-ray crystallography utilized to confirm its structure?

Advanced
Single crystals are grown via slow evaporation (e.g., methanol/CHCl₃). Data collected on a Bruker AXS diffractometer (Mo-Kα radiation) resolve:

  • Boron coordination geometry (trigonal planar vs. tetrahedral).
  • Hydrogen-bonding networks between acetamide NH and methoxy O .

Example : A related compound showed a dihedral angle of 85.2° between the boronate and acetamide planes, impacting π-π stacking .

What strategies optimize reaction yields in large-scale synthesis?

Q. Advanced

  • Flow chemistry : Enhances heat/mass transfer for exothermic borylation .
  • Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd@SiO₂) to reduce metal leaching .
  • DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) .

Case Study : A cyclopropanation reaction achieved 75% yield by tuning ZnEt₂ stoichiometry (1.2 equiv) and reaction time (12 h) .

How are mechanistic studies conducted for its reactivity?

Q. Advanced

  • DFT calculations : Model transition states for borylation or cyclopropanation .
  • Isotopic labeling : Use D₂O to probe protonation steps in cross-coupling .
  • Kinetic profiling : Monitor intermediates via stopped-flow NMR .

What role does this compound play in drug design?

Q. Advanced

  • Boronate prodrugs : The boronate ester acts as a hydrolyzable protecting group for phenolic drugs .
  • Targeted therapies : Conjugation to antibodies (e.g., trastuzumab) enables boron neutron capture therapy (BNCT) .
  • SAR studies : Modify the methoxy/acetamide groups to enhance binding to LOX or COX-2 .

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